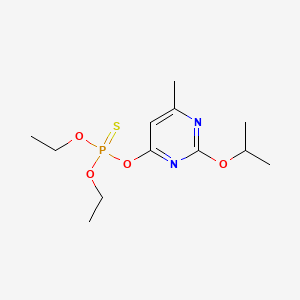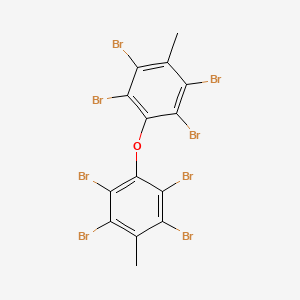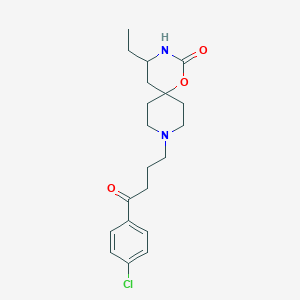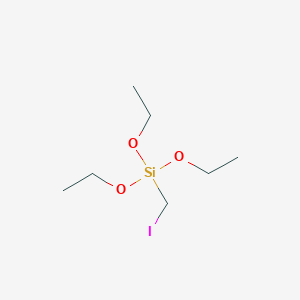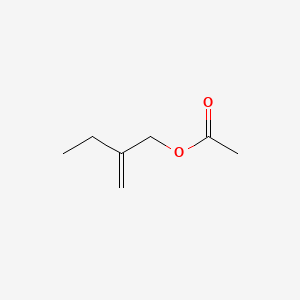
2-Methylene-1-butanol, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylene-1-butanol, acetate, also known as 2-Methyl-1-butyl acetate, is an organic compound with the molecular formula C7H14O2. It is an ester formed from the reaction of 2-methyl-1-butanol and acetic acid. This compound is commonly used in the fragrance and flavor industry due to its pleasant fruity odor.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylene-1-butanol, acetate can be synthesized through an esterification reaction, where 2-methyl-1-butanol reacts with acetic acid in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and produce the ester along with water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then distilled to separate the ester from other components .
化学反応の分析
Types of Reactions
2-Methylene-1-butanol, acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-methyl-1-butanol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can be oxidized to produce carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Methyl-1-butanol and acetic acid.
Reduction: 2-Methyl-1-butanol.
Oxidation: Carboxylic acids.
科学的研究の応用
2-Methylene-1-butanol, acetate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用機序
The mechanism of action of 2-Methylene-1-butanol, acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-methyl-1-butanol and acetic acid, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .
類似化合物との比較
Similar Compounds
2-Methyl-1-butanol: The alcohol precursor to the ester.
2-Methylbutyl acetate: Another ester with similar properties.
Acetic acid 2-methylbutyl ester: Another name for 2-Methylene-1-butanol, acetate
Uniqueness
This compound is unique due to its specific structure and the resulting properties, such as its pleasant fruity odor, which makes it valuable in the fragrance and flavor industry. Its reactivity and versatility in chemical reactions also distinguish it from other similar compounds .
特性
CAS番号 |
55670-09-2 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
2-methylidenebutyl acetate |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h2,4-5H2,1,3H3 |
InChIキー |
WKGRWJCXJGXZFB-UHFFFAOYSA-N |
正規SMILES |
CCC(=C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



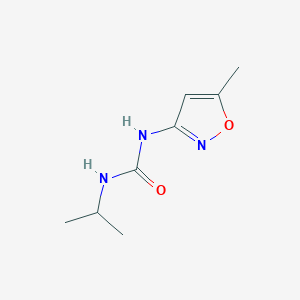
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

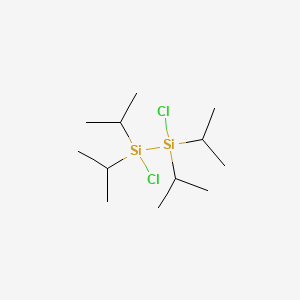
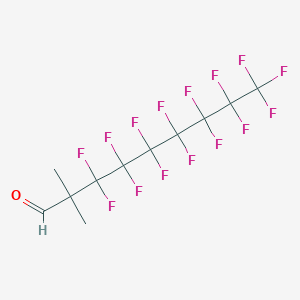
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
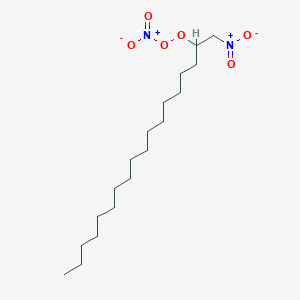
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
